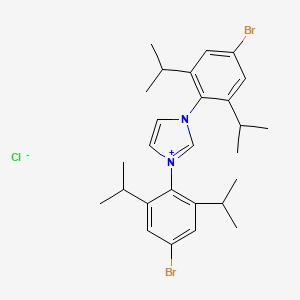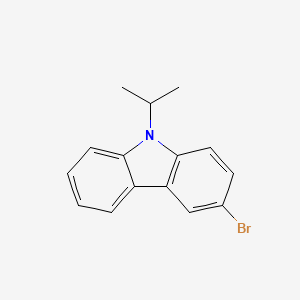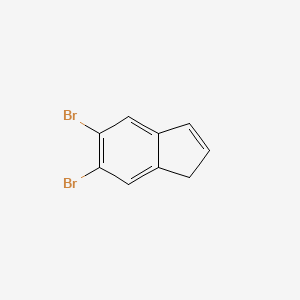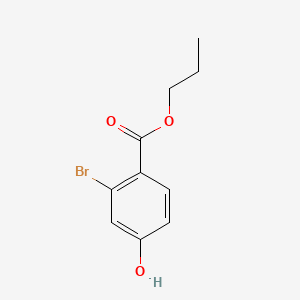
1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is a complex organic compound known for its unique structural properties and potential applications in various fields of chemistry and industry. This compound features an imidazolium core substituted with bulky 4-bromo-2,6-diisopropylphenyl groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride typically involves the following steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Substitution with 4-Bromo-2,6-diisopropylphenyl Groups: The imidazole core is then reacted with 4-bromo-2,6-diisopropylphenyl halides in the presence of a strong base such as potassium tert-butoxide. This step introduces the bulky aryl groups onto the imidazole ring.
Quaternization: The final step involves the quaternization of the imidazole nitrogen with methyl chloride or another suitable alkylating agent to form the imidazolium chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The imidazolium core can be involved in redox reactions, where it can be reduced to imidazole or oxidized to imidazolium derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by the presence of the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are effective.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation typically yields imidazolium derivatives with different oxidation states.
Reduction Products: Reduction can lead to the formation of imidazole or partially reduced imidazolium compounds.
Scientific Research Applications
1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Material Science: The compound is explored for its potential in the development of ionic liquids and conductive polymers.
Medicinal Chemistry: Research is ongoing into its potential as an antimicrobial agent and its role in drug delivery systems.
Organic Synthesis: It serves as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride exerts its effects is largely dependent on its role in specific reactions or applications:
Catalysis: As a ligand, it stabilizes transition metal complexes, facilitating various catalytic cycles.
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.
Conductive Polymers: It contributes to the formation of conductive networks through ionic interactions and polymerization processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride: Lacks the bromine substituents, leading to different reactivity and applications.
1,3-Bis(4-chloro-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride: Similar structure but with chlorine atoms, affecting its chemical behavior and uses.
1,3-Bis(4-bromo-2,6-dimethylphenyl)-1H-imidazol-3-ium chloride: Substituted with methyl groups instead of isopropyl groups, altering its steric and electronic properties.
Uniqueness
1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is unique due to the presence of bulky 4-bromo-2,6-diisopropylphenyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications requiring robust and stable compounds, such as in catalysis and material science.
Properties
IUPAC Name |
1,3-bis[4-bromo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35Br2N2.ClH/c1-16(2)22-11-20(28)12-23(17(3)4)26(22)30-9-10-31(15-30)27-24(18(5)6)13-21(29)14-25(27)19(7)8;/h9-19H,1-8H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKFRXQWXJHBFX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N2C=C[N+](=C2)C3=C(C=C(C=C3C(C)C)Br)C(C)C)C(C)C)Br.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35Br2ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(R)-(3',4'-Dihydro-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B8212309.png)

![5-Bromo-7,7-diphenyl-7H-benzo[c]fluorene](/img/structure/B8212323.png)
![N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine](/img/structure/B8212333.png)
![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B8212350.png)
![1,1,1-trifluoro-N-[13-oxo-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide](/img/structure/B8212351.png)


![1-Ethyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B8212373.png)

![10,16-diphenyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B8212394.png)

![(R)-Bis(3,5-di-tert-butylphenyl)(3',4'-dihydro-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B8212405.png)
![tert-butyl (NZ)-N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate](/img/structure/B8212410.png)
